molecular formula C5H7N3O2 B14475507 4-Furazancarboxamide, N,5-dimethyl- CAS No. 65225-84-5

4-Furazancarboxamide, N,5-dimethyl-

Cat. No.: B14475507
CAS No.: 65225-84-5
M. Wt: 141.13 g/mol
InChI Key: PDGHJPAGKPRDAR-UHFFFAOYSA-N
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Description

4-Furazancarboxamide, N,5-dimethyl- is an organic compound that belongs to the class of furazan derivatives Furazans are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and three carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Furazancarboxamide, N,5-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a nitrile with a hydrazine derivative, followed by cyclization to form the furazan ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve optimal yields.

Industrial Production Methods

Industrial production of 4-Furazancarboxamide, N,5-dimethyl- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

4-Furazancarboxamide, N,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted furazan derivatives.

Scientific Research Applications

4-Furazancarboxamide, N,5-dimethyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Furazancarboxamide, N,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Furazancarboxamide, N-methyl-
  • 4-Furazancarboxamide, N-ethyl-
  • 4-Furazancarboxamide, N-propyl-

Comparison

Compared to its similar compounds, 4-Furazancarboxamide, N,5-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the N,5-dimethyl groups may enhance its stability and alter its interaction with molecular targets, making it a compound of particular interest for further research.

Properties

CAS No.

65225-84-5

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

N,4-dimethyl-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C5H7N3O2/c1-3-4(5(9)6-2)8-10-7-3/h1-2H3,(H,6,9)

InChI Key

PDGHJPAGKPRDAR-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1C(=O)NC

Origin of Product

United States

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